

Application Notes: Thiophene-2-ethylamine in the Synthesis of Anti-Platelet Drugs

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Compound of Interest		
Compound Name:	Thiophene-2-ethylamine	
Cat. No.:	B7724666	Get Quote

Introduction

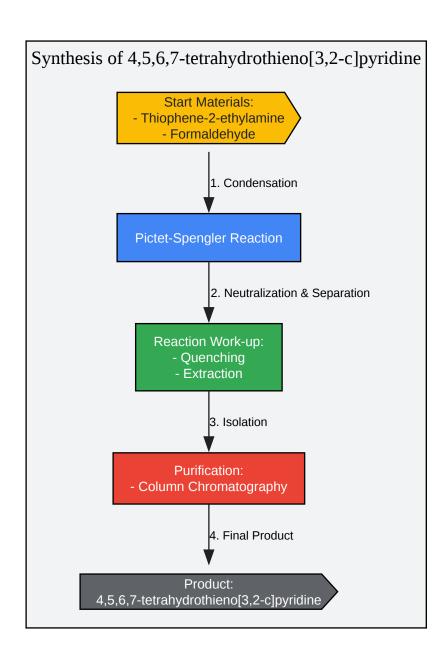
Thiophene-2-ethylamine is a critical starting material in the synthesis of several key antiplatelet drugs, which are instrumental in the prevention of thrombosis and the management of cardiovascular diseases. These drugs, primarily thienopyridine derivatives, function by irreversibly inhibiting the P2Y12 receptor on platelets, thereby blocking a crucial pathway in platelet activation and aggregation. This document provides detailed application notes, experimental protocols, and comparative data on the synthesis and function of prominent antiplatelet agents derived from **Thiophene-2-ethylamine**.

Mechanism of Action: P2Y12 Receptor Antagonism

The thienopyridine class of anti-platelet drugs, including Ticlopidine, Clopidogrel, and Prasugrel, are pro-drugs that require metabolic activation in the liver to exert their therapeutic effect. The active metabolite then forms a disulfide bond with a cysteine residue on the P2Y12 receptor, an ADP receptor on the surface of platelets. This irreversible binding prevents ADP from binding to the receptor, thereby inhibiting the activation of the glycoprotein IIb/IIIa complex and ultimately reducing platelet aggregation.







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